(13Z)-beta-Carotene
Overview
Description
(13Z)-beta-Carotene is a naturally occurring carotenoid, a type of pigment found in plants, algae, and photosynthetic bacteria. It is one of the many isomers of beta-carotene, which is a precursor to vitamin A. Carotenoids are responsible for the red, orange, and yellow colors in many fruits and vegetables. This compound is particularly noted for its antioxidant properties and its role in human health, including vision and immune function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13Z)-beta-Carotene can be achieved through various methods, including chemical synthesis and biotechnological approaches. One common method involves the isomerization of all-trans-beta-carotene to this compound using iodine as a catalyst. The reaction is typically carried out in an organic solvent under controlled temperature conditions to ensure the selective formation of the (13Z) isomer.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as algae or genetically modified microorganisms. The extraction process includes cell disruption, solvent extraction, and purification steps to isolate the desired isomer. Freeze-drying is a preferred method for retaining the carotenoid content during the extraction process .
Chemical Reactions Analysis
Types of Reactions
(13Z)-beta-Carotene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxidized derivatives.
Reduction: Although less common, reduction reactions can convert beta-carotene into more saturated compounds.
Isomerization: The compound can isomerize to other forms of beta-carotene under the influence of heat, light, or chemical catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, ozone, and peroxides.
Isomerization: Iodine and other halogens are often used as catalysts for isomerization reactions.
Reduction: Hydrogen gas in the presence of a metal catalyst can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, such as beta-carotene epoxides, and other isomers of beta-carotene.
Scientific Research Applications
(13Z)-beta-Carotene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying carotenoid chemistry and photochemistry.
Biology: Research on this compound focuses on its role in photosynthesis and its antioxidant properties.
Medicine: The compound is studied for its potential in preventing diseases related to oxidative stress, such as cancer and cardiovascular diseases.
Mechanism of Action
The mechanism of action of (13Z)-beta-Carotene involves its antioxidant properties. It can quench singlet oxygen and neutralize free radicals, thereby protecting cells from oxidative damage. The compound also plays a role in the visual cycle by being converted to retinal, a form of vitamin A, which is essential for vision. Additionally, this compound can modulate gene expression and immune function through its interaction with nuclear receptors and other molecular targets .
Comparison with Similar Compounds
Similar Compounds
All-trans-beta-Carotene: The most common isomer of beta-carotene, known for its high vitamin A activity.
9Z-beta-Carotene: Another isomer with similar antioxidant properties but different bioavailability.
Lycopene: A carotenoid with a similar structure but different biological activities, primarily found in tomatoes.
Uniqueness
(13Z)-beta-Carotene is unique due to its specific isomeric form, which affects its bioavailability and antioxidant properties. Unlike all-trans-beta-Carotene, the (13Z) isomer is more stable under certain conditions and may have different health benefits. Its distinct chemical structure also makes it a valuable compound for studying the effects of carotenoid isomerization on biological functions .
Properties
IUPAC Name |
1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11Z,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17-,32-18+,33-21+,34-22+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENHQHLEOONYIE-MZMZTKINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C)\C=C\C=C(/C)\C=C\C2=C(CCCC2(C)C)C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920482 | |
Record name | 13-cis-beta-Carotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6811-73-0 | |
Record name | 13′-cis-β-Carotene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6811-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Carotene, (13Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006811730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-cis-beta-Carotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-CAROTENE, (13Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BK6YA62H6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 13-cis-beta-Carotene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112265 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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